REACTION_CXSMILES
|
NC1N=CC=CC=1C(O)=O.[C:11]([C:16]1[CH:17]=[C:18]2[C:22](=[CH:23][CH:24]=1)[NH:21][C:20](=O)[C:19]2=[O:26])([O:13][CH2:14][CH3:15])=[O:12].F[C:28]1[CH:29]=[C:30]2[C:34](=[CH:35][CH:36]=1)[NH:33]C(=O)[C:31]2=[O:38]>>[C:11]([C:16]1[CH:17]=[C:18]2[C:22](=[CH:23][CH:24]=1)[N:21]1[C:20](=[N:33][C:34]3[C:30]([C:31]1=[O:38])=[CH:29][CH:28]=[CH:36][CH:35]=3)[C:19]2=[O:26])([O:13][CH2:14][CH3:15])=[O:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=CC=N1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C=1C=C2C(C(NC2=CC1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(C(NC2=CC1)=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC)C=1C=C2C(C3=NC4=CC=CC=C4C(N3C2=CC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |